Home > Products > Screening Compounds P102988 > N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide -

N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Catalog Number: EVT-4750555
CAS Number:
Molecular Formula: C24H25N3O5S
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a small-molecule positive allosteric modulator (PAM) of the β2-adrenoceptor (β2AR). [] PAMs are a class of allosteric ligands that bind to a site on the receptor distinct from the orthosteric (active) site, thereby modulating the receptor's affinity for its endogenous ligands or drugs. [] Unlike orthosteric ligands, allosteric modulators do not directly activate or inhibit the receptor but instead enhance or diminish the effects of orthosteric ligands. []

Synthesis Analysis

One of the provided papers describes the discovery of N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide (referred to as Cmpd-6 in the paper) through the screening of DNA-encoded small-molecule libraries. [] While the specific synthesis steps are not elaborated on in the paper, it highlights that the compound was identified from a library exceeding 500 million diverse compounds using an affinity-based screening method. [] This approach leverages DNA-encoded libraries, where each compound is tagged with a unique DNA sequence, enabling the screening of vast chemical spaces. []

Mechanism of Action

N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide acts as a positive allosteric modulator of the β2-adrenoceptor (β2AR). [] The compound exhibits low micromolar affinity for the agonist-occupied β2AR and demonstrates positive cooperativity with orthosteric agonists, augmenting their binding affinity to the receptor and promoting the stabilization of the receptor's active state. [] This interaction enhances the binding of agonists to the β2AR and amplifies their capacity to stabilize its active conformation. []

  • Potentiated cAMP production: Cmpd-6 enhances the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. []
  • Increased β-arrestin recruitment: Cmpd-6 promotes the recruitment of β-arrestin, a protein involved in the desensitization and internalization of GPCRs, to the β2AR. []
  • Specificity for β2AR: Notably, Cmpd-6 exhibits selectivity for the β2AR over the closely related β1AR, highlighting its specific targeting within the adrenoceptor family. []
Applications
  • Tool for studying β2AR allosteric modulation: The discovery of Cmpd-6 provides a valuable pharmacological tool for investigating the intricacies of β2AR allosteric modulation. [] Researchers can utilize this compound to further elucidate the structural determinants of allosteric binding, the dynamics of receptor activation, and the functional consequences of positive allosteric modulation on β2AR signaling.
  • Lead compound for drug development: Cmpd-6 holds promise as a lead compound for developing novel therapeutics targeting the β2AR. [] The compound's ability to enhance agonist-mediated signaling while exhibiting selectivity for the β2AR over the β1AR makes it an attractive candidate for further optimization. This selectivity is particularly important for minimizing potential off-target effects associated with β1AR activation.
Future Directions
  • Developing novel screening strategies: The successful identification of Cmpd-6 from a DNA-encoded library underscores the power of this approach for discovering allosteric modulators of GPCRs. [] Continued development and refinement of such high-throughput screening methodologies will be crucial for identifying additional allosteric modulators for the β2AR and other GPCRs.

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (5)

  • Compound Description: This compound is a potent gastroprokinetic agent, identified as a superior candidate within a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides. It demonstrates comparable gastrokinetic activity to the 2-ethoxy analogue (AS-4370) and surpasses cisapride in potency. [] Notably, it lacks dopamine D2 receptor antagonistic activity, unlike metoclopramide and cisapride. []
  • Relevance: While structurally distinct from N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, compound 5 belongs to the benzamide class, sharing the core benzamide moiety. The research highlights the structure-activity relationships of substituted benzamides for gastrokinetic activity. [] This provides valuable insights into potential pharmacological activities and modifications of the main compound.

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate (AS-4370)

  • Compound Description: AS-4370 exhibits potent gastrokinetic activity, superior to cisapride and exceeding metoclopramide. [] It effectively increases gastric emptying in rats and mice for both semisolid and solid meals. [] Unlike metoclopramide and cisapride, AS-4370 lacks dopamine D2 receptor antagonistic activity, as demonstrated in in vitro and in vivo tests. []
  • Relevance: This compound shares the core benzamide structure with N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. The research emphasizes the significance of substituents on the benzamide ring and the amine nitrogen for gastrokinetic activity and selectivity. [] This information is valuable for understanding the potential structure-activity relationships of the main compound.

(S)-(-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide ((S)-(-)-1)

  • Compound Description: (S)-(-)-1, an enantiomer of mosapride, displays potent gastroprokinetic activity through serotonin 5-HT4 receptor agonism. [] It demonstrates similar potency to its enantiomer (R)-(+)-1 and the racemic mixture mosapride in stimulating contractions of the isolated guinea pig ileum. []
  • Relevance: This compound shares the core benzamide structure with N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. The study emphasizes the importance of stereochemistry in influencing biological activity, although the enantiomers of mosapride exhibit similar potency. [] This finding suggests potential investigations into the stereochemical aspects of the main compound and their impact on its activity.

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: YM-09151-2 exhibits potent neuroleptic activity, demonstrating significantly greater potency in inhibiting apomorphine-induced stereotyped behavior in rats compared to haloperidol and metoclopramide. [] Notably, it possesses a favorable ratio of antistereotypic activity to cataleptogenicity compared to the reference drugs, suggesting potential for therapeutic use with fewer side effects. []
  • Relevance: This compound, while structurally distinct from N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, highlights the importance of the benzamide moiety in neuroleptic agents. [] The research emphasizes the impact of substituents on the benzamide ring and the amine nitrogen on activity and side effect profile. This information can guide potential modifications and explorations of the main compound for neuroleptic activity.

N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)

  • Compound Description: Compound 3i acts as a potent inhibitor of h-NTPDase1, exhibiting an IC50 value of 2.88 ± 0.13 μM. [] It effectively reduces the activity of h-NTPDase3 with an IC50 concentration of 0.72 ± 0.11 μM. [] Molecular docking studies suggest significant interactions with amino acids in the active sites of h-NTPDase homology models. []
  • Relevance: Compound 3i shares a structural resemblance to N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, featuring a benzamide core structure with a sulfonamide group. Both compounds possess a substituted phenyl ring attached to the sulfonamide nitrogen. This structural similarity highlights the potential for N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide to interact with h-NTPDases, particularly given the known inhibitory activity of compound 3i against these enzymes. []
  • Compound Description: HMR 1766 acts as a haem-independent activator of soluble guanylyl cyclase (sGC), a key enzyme in nitric oxide (NO) signaling. [] Unlike NO, it activates sGC without requiring the native haem group. This property makes it valuable for studying sGC function under conditions of oxidative stress where the haem group can be lost.
  • Relevance: Although structurally different from N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, HMR 1766 shares the benzamide core structure. Furthermore, both compounds feature a sulfonamide group, with HMR 1766 possessing two such groups. This structural similarity suggests that N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide might also interact with sGC or related signaling pathways, warranting further investigation. []

(R)-N-(4-amino-1-(4-(tert-butyl)phenyl)-4-oxobutan-2-yl)-5-(N-isopropyl-N-methylsulfamoyl)-2-((4-methoxyphenyl)thio)benzamide (Cmpd-6)

  • Compound Description: Cmpd-6 functions as a positive allosteric modulator (PAM) of the β2-adrenoceptor (β2AR), enhancing the binding and activity of orthosteric agonists. [] It exhibits positive cooperativity with agonists, stabilizing the active state of β2AR and potentiating downstream signaling, such as cAMP production and β-arrestin recruitment. [] Importantly, Cmpd-6 displays specificity for β2AR over the closely related β1AR. []
  • Relevance: Cmpd-6 shares a structural resemblance to N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, both featuring a benzamide core with a substituted phenyl ring attached to the amide nitrogen. Notably, both compounds possess a sulfonamide group. This structural similarity suggests that N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide might also interact with GPCRs, potentially as an allosteric modulator, highlighting a potential avenue for further investigation. []

Properties

Product Name

N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

IUPAC Name

N-benzyl-2-[[2-(4-methoxy-N-methylsulfonylanilino)acetyl]amino]benzamide

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C24H25N3O5S/c1-32-20-14-12-19(13-15-20)27(33(2,30)31)17-23(28)26-22-11-7-6-10-21(22)24(29)25-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

XSFDFSUKJKYUTI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.